Neoceptin-3
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Overview
Description
Neoceptin-3 is a synthetic molecular Toll-like receptor 4 (TLR4) agonist mimetic. It is designed to elicit an immune response via TLR4 without the toxicity exhibited by lipopolysaccharides (LPS), the natural ligand for TLR4 . This compound is known for its ability to stimulate the TLR4/MD-2 (LY96) complex, which plays a crucial role in the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neoceptin-3 is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The key steps include the formation of tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and chloroform, with reaction temperatures maintained at low levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% . The compound is then stored at low temperatures to maintain its efficacy and stability .
Chemical Reactions Analysis
Types of Reactions
Neoceptin-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
Neoceptin-3 has a wide range of scientific research applications:
Mechanism of Action
Neoceptin-3 exerts its effects by binding to the TLR4/MD-2 complex, changing the conformation of MD-2, and facilitating the formation of an active TLR4/MD-2 dimer . This activation promotes canonical myeloid differentiation primary response gene 88 (MyD88) and toll-interleukin 1 receptor (TIR) domain-containing adaptor inducing interferon (IFN)-β (TRIF)-dependent signaling . As a result, this compound stimulates the production of tumor necrosis factor α (TNF-α), interleukin-6 (IL-6), and interferon-β (IFN-β) in a dose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
LPS (Lipopolysaccharides): Natural ligand for TLR4, but exhibits higher toxicity compared to neoceptin-3.
Monophosphoryl Lipid A (MPLA): A detoxified derivative of LPS, used as an adjuvant in vaccines.
Resiquimod (R-848): A synthetic TLR7/8 agonist with similar immune-stimulating properties.
Uniqueness of this compound
This compound is unique in its ability to activate TLR4 without the associated toxicity of LPS. Its specific binding to the TLR4/MD-2 complex and the subsequent immune response make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C29H34N2O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m1/s1 |
InChI Key |
OACODUCFPHHCIH-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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